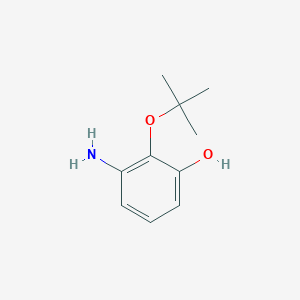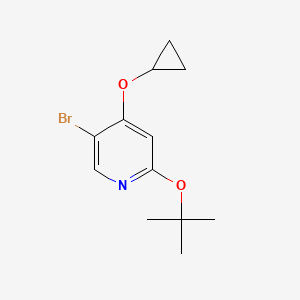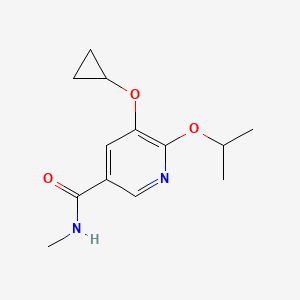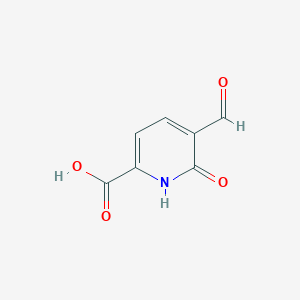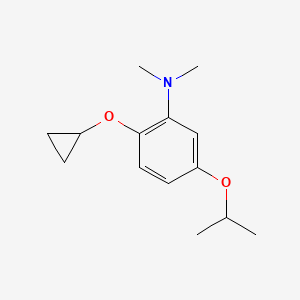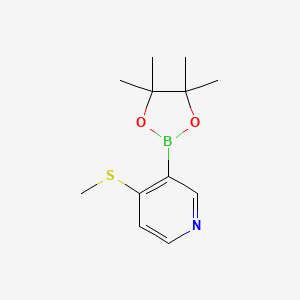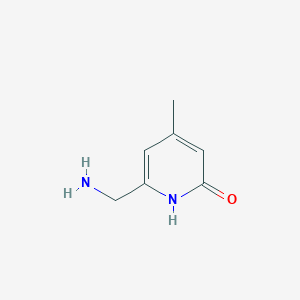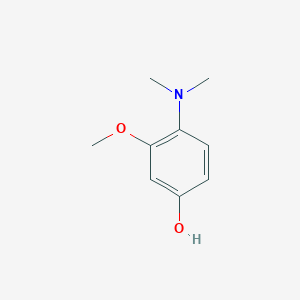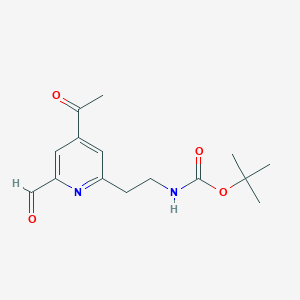![molecular formula C12H14BN3O2 B14844274 (2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is an organoboron compound with the molecular formula C12H14BN3O2 and a molecular weight of 243.07 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium complexes, copper salts.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted pyrimidine derivatives .
科学的研究の応用
Chemistry
In chemistry, (2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids are known to inhibit proteases and other enzymes, making them useful in the design of enzyme inhibitors and anticancer agents .
Industry
In industry, this compound can be used in the production of polymers and materials with unique properties. Boronic acids are also used in sensors and diagnostic tools due to their ability to bind to diols and other functional groups .
作用機序
The mechanism of action of (2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a piperidine ring instead of a phenylethyl group.
2-Aminopyrimidine-5-boronic acid: Lacks the phenylethyl group, making it less hydrophobic.
Uniqueness
(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is unique due to its phenylethyl group, which enhances its hydrophobicity and potentially its binding affinity to certain molecular targets. This makes it a valuable compound in the design of drugs and materials with specific properties .
特性
分子式 |
C12H14BN3O2 |
|---|---|
分子量 |
243.07 g/mol |
IUPAC名 |
[2-(1-phenylethylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C12H14BN3O2/c1-9(10-5-3-2-4-6-10)16-12-14-7-11(8-15-12)13(17)18/h2-9,17-18H,1H3,(H,14,15,16) |
InChIキー |
LIYSWUTVXAFCSS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)NC(C)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


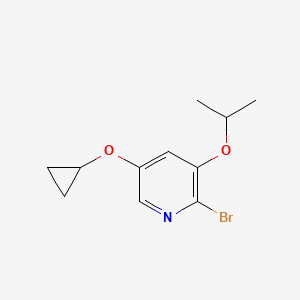
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
